Dihydrohaloperidol, (R)-
Description
Overview of Haloperidol (B65202) Biotransformation Pathways and Key Metabolites
Haloperidol is primarily metabolized in the liver through several enzymatic pathways, including oxidative N-dealkylation, oxidation to pyridinium (B92312) metabolites, glucuronidation, and carbonyl reduction. drugbank.compharmgkb.orgnih.gov The enzymes involved in these biotransformations include cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, as well as carbonyl reductase and uridine (B1682114) diphosphoglucose glucuronosyltransferase enzymes. drugbank.comdrugbank.com
Glucuronidation is considered a major route of haloperidol metabolism, accounting for approximately 50-60% of the biotransformation in vivo. pharmgkb.org The reduction pathway, which leads to the formation of reduced haloperidol, accounts for approximately 23% of haloperidol's biotransformation. drugbank.com Other pathways, such as oxidative N-dealkylation and pyridinium formation, contribute to the remaining metabolism. drugbank.compharmgkb.org
Reduced haloperidol is specifically formed through the reduction of the butyrophenone (B1668137) carbonyl group of haloperidol to a carbinol (alcohol). drugbank.comcaymanchem.comnih.gov This reaction is catalyzed by carbonyl reductase. caymanchem.com Unlike the parent compound, reduced haloperidol exists as two enantiomeric forms due to the creation of a chiral center at the site of reduction. nih.gov Studies indicate that in human tissue, primarily the S(-)-enantiomer of reduced haloperidol is formed by carbonyl reductase. nih.gov
The biotransformation of haloperidol results in several key metabolites, including:
Reduced haloperidol (also known as haloperidol metabolite II). caymanchem.comnih.gov
Haloperidol glucuronide. drugbank.compharmgkb.org
p-Fluorobenzoylpropionic acid (FBPA). drugbank.compharmgkb.org
4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP). drugbank.compharmgkb.org
Pyridinium metabolites, such as haloperidol pyridinium (HP+). drugbank.compharmgkb.orgcapes.gov.br
In psychiatric patients receiving regular haloperidol treatment, the concentration of haloperidol glucuronide in plasma is typically the highest among the metabolites, followed by unchanged haloperidol, reduced haloperidol, and reduced haloperidol glucuronide. drugbank.com
Research findings highlight the reversible nature of the reduction pathway, where reduced haloperidol can be back-oxidized to the parent compound, haloperidol. pharmgkb.orgnih.gov However, the interconversion process generally favors the reduction of haloperidol to reduced haloperidol. nih.gov The ratio of reduced haloperidol to haloperidol (RHAL/HAL ratio) can be dependent on factors such as dose and duration of treatment, with higher doses or longer treatment durations potentially leading to greater ratios. nih.gov
Studies have investigated the pharmacological properties of reduced haloperidol. It has been shown to inhibit radioligand binding to sigma-1 and dopamine (B1211576) D2 receptors, albeit with lower affinity for D2 receptors compared to haloperidol. caymanchem.comresearchgate.net Reduced haloperidol has also demonstrated inhibition of norepinephrine (B1679862), dopamine, and serotonin (B10506) reuptake in in vitro models. caymanchem.com Furthermore, research suggests that reduced haloperidol may activate the sigma-1 receptor and stimulate brain-derived neurotrophic factor (BDNF) secretion from astrocytic glial cells. caymanchem.com
The investigation of reduced haloperidol in biological samples is considered important due to its potential to be converted back to the parent drug and its demonstrated activity in some in vivo neuroleptic tests, where it has shown 20-50% of the potency of haloperidol. nih.gov However, the relationship between plasma reduced haloperidol levels or RHAL/HAL ratios and clinical response has yielded inconsistent results across studies. nih.gov Some research in schizophrenic patients has suggested a potential association between elevated plasma reduced haloperidol concentrations or RHAL/HAL ratios and a diminished therapeutic response to haloperidol, although this finding has not been consistently replicated. nih.gov Interference by reduced haloperidol with haloperidol at dopamine receptors has been proposed as a possible mechanism for reduced effectiveness in such cases. nih.gov These findings underscore the potential importance of measuring both haloperidol and reduced haloperidol plasma concentrations in the clinical evaluation of psychiatric patients. nih.gov
The principal metabolites of haloperidol, including reduced haloperidol, have been shown to inhibit CYP2D6, suggesting a potential contribution to drug interactions involving haloperidol. nih.gov The inhibition of CYP2D6 by reduced haloperidol appears to be enantioselective, with the S(-)-enantiomer exhibiting greater potency. nih.gov
Table 1: Key Haloperidol Biotransformation Pathways and Metabolites
| Pathway | Primary Enzymes Involved | Key Metabolites Formed | Approximate Contribution (in vivo) |
| Glucuronidation | UGT2B7, UGT1A9, UGT1A4 | Haloperidol glucuronide, Reduced haloperidol glucuronide | 50-60% |
| Carbonyl Reduction | Carbonyl reductase | Reduced haloperidol | ~23% |
| Oxidative N-dealkylation | CYP3A4, CYP2D6 | p-Fluorobenzoylpropionic acid (FBPA), 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) | 20-30% (combined with pyridinium formation) |
| Pyridinium Formation | CYP3A4, CYP3A5, CYP1A1, CYP1A2 (via dehydration) | Haloperidol pyridinium (HP+), Reduced haloperidol pyridinium (RHPP+) | 20-30% (combined with N-dealkylation) |
Note: Contributions are approximate and can vary based on individual factors.
Table 2: Selected Pharmacological Properties of Haloperidol and Reduced Haloperidol
| Compound | Target Receptor/Transporter | Binding Affinity (Ki) | Notes | Source |
| Haloperidol | Dopamine D2 receptor | High affinity | Primary target for antipsychotic effect. nih.gov | nih.gov |
| Reduced Haloperidol | Sigma-1 receptor | 1.4 nM | Inhibits binding. caymanchem.com | caymanchem.com |
| Reduced Haloperidol | Dopamine D2 receptor | 31 nM | Inhibits binding, lower affinity than haloperidol. caymanchem.comresearchgate.net | caymanchem.com |
| Reduced Haloperidol | Norepinephrine transporter | 21 μM | Inhibits reuptake (in COS-7 cells). caymanchem.com | caymanchem.com |
| Reduced Haloperidol | Dopamine transporter | 25 μM | Inhibits reuptake (in COS-7 cells). caymanchem.com | caymanchem.com |
| Reduced Haloperidol | Serotonin (5-HT) transporter | 33 μM | Inhibits reuptake (in COS-7 cells). caymanchem.com | caymanchem.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
136271-60-8 |
|---|---|
Molecular Formula |
C21H25ClFNO2 |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-1-[(4R)-4-(4-fluorophenyl)-4-hydroxybutyl]piperidin-4-ol |
InChI |
InChI=1S/C21H25ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,20,25-26H,1-2,11-15H2/t20-/m1/s1 |
InChI Key |
WNZBBTJFOIOEMP-HXUWFJFHSA-N |
Isomeric SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCC[C@H](C3=CC=C(C=C3)F)O |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(C3=CC=C(C=C3)F)O |
Origin of Product |
United States |
Enzymatic Biotransformation and Metabolic Pathways of Reduced Haloperidol
Formation of Reduced Haloperidol (B65202) from Haloperidol
The conversion of haloperidol to reduced haloperidol is a key metabolic pathway. This reduction primarily occurs through the action of carbonyl-reducing enzymes.
Cytosolic carbonyl reductases play a significant role in the reduction of haloperidol to reduced haloperidol drugbank.comresearchgate.netrwandafda.gov.rw. This enzymatic activity is NADPH-dependent and is inhibited by substances such as menadione, which are characteristic features of ketone reductases (EC 1.2.1) nih.govnih.govcdnsciencepub.com. Studies using human liver cytosol have demonstrated this reductase activity nih.govnih.gov. The formation of reduced haloperidol in human liver cytosol has been shown to correlate with the reduction of other compounds, such as timiperone, and is inhibited by carbonyl reductase inhibitors like indomethacin (B1671933) nih.govmendeley.com. A fraction with haloperidol reductase activity, with a molecular weight of about 32,000, has been isolated from human liver cytosol nih.gov.
While carbonyl reductases are primarily involved in the reduction of haloperidol, cytochrome P450 (CYP) enzymes, particularly CYP3A4, also contribute to the metabolism of haloperidol, including its reduction pathway drugbank.comresearchgate.netrwandafda.gov.rwmims.com. CYP3A4 is considered a major isoform responsible for haloperidol metabolism in humans based on in vitro studies drugbank.comresearchgate.netrwandafda.gov.rw. Although CYP2D6 is also involved in haloperidol metabolism, its role in the reduction to reduced haloperidol appears to be less significant compared to CYP3A4 and carbonyl reductases researchgate.netresearchgate.netpharmgkb.org. Approximately 23% of haloperidol biotransformation in vivo is accounted for by the reduction pathway drugbank.comrwandafda.gov.rw.
The reduction of haloperidol results in the creation of a chiral center, leading to the formation of two possible enantiomeric forms of reduced haloperidol nih.govtandfonline.com. The enzymatic reduction pathways exhibit stereospecificity, favoring the formation of a particular enantiomer.
In in vitro studies using human liver cytosol, cytosolic human ketone reductases catalyze the stereospecific formation of the S(-) enantiomer of reduced haloperidol nih.govuq.edu.aunih.gov. This stereospecificity is high, with over 99% of the reduced haloperidol produced in the liver in vitro being the S(-) enantiomer nih.govuq.edu.au.
While in vitro studies show a strong preference for the S(-) enantiomer, the enantiomeric composition observed in biological samples from patients taking haloperidol is different uq.edu.aunih.gov. In one study of nine patients, only 73.2 ± 18.2% of the reduced haloperidol excreted in urine was the S(-) enantiomer uq.edu.aunih.gov. This suggests that enzymes other than cytosolic ketone reductases contribute to the formation of the minor R(+) enantiomer in vivo uq.edu.au.
Here is a table summarizing the observed enantiomeric ratios:
| Sample Type | Predominant Enantiomer (in vitro) | Percentage S(-) Enantiomer (in vitro, liver) | Percentage S(-) Enantiomer (in vivo, urine) |
| Human Liver Cytosol | S(-) | >99.0% nih.govuq.edu.au | Not applicable |
| Human Urine | S(-) (predominant) | Not applicable | 73.2 ± 18.2% uq.edu.aunih.gov |
Stereospecificity of Enzymatic Reduction Pathways
Predominant S-Enantiomer Formation in in vitro Systems
Back-Oxidation of Reduced Haloperidol to Haloperidol
Reduced haloperidol can be back-oxidized to the parent compound, haloperidol drugbank.comresearchgate.netrwandafda.gov.rw. This reverse reaction is also enzymatically mediated. CYP3A4 is identified as the principal cytochrome P450 isoform involved in the metabolic conversion of reduced haloperidol back to haloperidol researchgate.netnih.govnih.gov. CYP2D6 may also play a role in this back-oxidation, although CYP3A4 appears to be the major enzyme responsible nih.gov. The intrinsic clearance of this back-oxidation reaction is of the same order of magnitude as other metabolic reactions of haloperidol, such as oxidative N-dealkylation and pyridinium (B92312) formation, suggesting involvement of the same enzyme system drugbank.comresearchgate.netrwandafda.gov.rw. In vitro studies have determined kinetic parameters for the oxidation of reduced haloperidol enantiomers by human liver microsomes, showing different Vmax and Km values for the S(-) and R(+) forms uq.edu.au.
Data on the kinetics of reduced haloperidol oxidation:
| Enantiomer | Vmax (μmol/g protein per min) (Mean ± SD) | Km (μM) (Mean ± SD) |
| S(-) RHP | 0.23 ± 0.15 uq.edu.au | 110 ± 40 uq.edu.au |
| R(+) RHP | 0.60 ± 0.32 uq.edu.au | 70 ± 10 uq.edu.au |
It is noted that despite the observed nonlinearity between the enzymatic pathways in vitro, the concentrations of reduced haloperidol in vivo are significantly lower than the Km values for the oxidation of its enantiomers uq.edu.au.
Enzyme Kinetics of Back-Oxidation (e.g., K_m and V_max values)
In vitro studies using human liver microsomes have characterized the enzyme kinetics of the back-oxidation of reduced haloperidol to haloperidol. The formation rates typically follow monophasic enzyme kinetics. Reported Michaelis-Menten constant (K_m) and maximum reaction rate (V_max) values for this process catalyzed by human liver microsomes and recombinant CYP3A4 are available.
Here is a summary of kinetic parameters for the back-oxidation of reduced haloperidol:
| Enzyme System | K_m (µM) | V_max (pmol/mg protein/min) | Source |
| Human Liver Microsomes | 51-59 | 190-334 | nih.gov |
| Recombinant CYP3A4 | 69.7 | 4.87 (pmol/min/pmol P450) | nih.gov |
Note: V_max values can be expressed differently depending on the experimental setup (e.g., per mg of microsomal protein or per pmol of P450). Conversion factors may be needed for direct comparison.
These kinetic parameters provide insights into the affinity of the enzyme for reduced haloperidol and the maximum rate at which the back-oxidation reaction can occur.
Further Metabolic Pathways Involving Reduced Haloperidol
Beyond back-oxidation, reduced haloperidol can undergo other metabolic transformations, including oxidative N-dealkylation and the formation of pyridinium metabolites.
Oxidative N-Dealkylation of Reduced Haloperidol (e.g., to CPHP)
Oxidative N-dealkylation is another significant metabolic pathway for reduced haloperidol. This process involves the cleavage of the bond between the piperidine (B6355638) ring and the rest of the molecule, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) pharmgkb.orgdrugbank.comnih.govsigmaaldrich.cn. Similar to back-oxidation, CYP3A4 is strongly implicated as the primary enzyme catalyzing the N-dealkylation of reduced haloperidol nih.gov. Studies using human liver microsomes have shown that CPHP formation rates correlate with CYP3A4 activity, and recombinant CYP3A4 exhibits catalytic activity for this reaction nih.gov.
Kinetic parameters for the N-dealkylation of reduced haloperidol to CPHP have also been determined:
| Enzyme System | K_m (µM) | V_max (pmol/mg protein/min) | Source |
| Human Liver Microsomes | 44-49 | 74-110 | nih.gov |
These values indicate the enzyme's affinity for reduced haloperidol and the rate of CPHP formation via N-dealkylation.
Pyridinium Metabolite Formation from Reduced Haloperidol (e.g., RHPP+)
Reduced haloperidol can also be converted to pyridinium metabolites, such as the reduced haloperidol pyridinium species (RHPP+) nih.govuq.edu.auresearchgate.net. The formation of these pyridinium metabolites has garnered interest due to their structural similarity to neurotoxins like MPP+ nih.govuq.edu.auresearchgate.netscholaris.ca.
The formation of RHPP+ from reduced haloperidol is primarily catalyzed by cytochrome P450 enzymes, particularly those within the CYP3A subfamily. In vitro studies using human liver microsomes and recombinant enzymes have identified CYP3A4, CYP3A5, and CYP3A7 as enzymes capable of catalyzing the formation of RHPP+ from reduced haloperidol acs.orgnih.govnih.gov. The correlation of RHPP+ formation with CYP3A activity in liver preparations and the catalytic activity of recombinant CYP3A isoforms support their role in this pathway acs.orgnih.gov.
The formation of pyridinium metabolites like RHPP+ has led to the investigation of potential metabolic intermediates, including haloperidol tetrahydropyridine (B1245486) (HPTP) and reduced haloperidol tetrahydropyridine (RHPTP) scholaris.cacapes.gov.br. While these tetrahydropyridine derivatives have been proposed as intermediates in the formation of pyridinium species, studies investigating this have yielded varying results. Some research in animal models, such as baboons, has detected RHPTP in urine, suggesting its formation in vivo capes.gov.br. However, studies using human liver microsomes and recombinant enzymes have found no evidence to support the contention that HPTP and RHPTP are intermediates in the direct P450-mediated formation of HPP+ and RHPP+ from haloperidol and reduced haloperidol, respectively acs.orgnih.gov. This suggests that the formation of pyridinium metabolites may occur through alternative or more direct oxidative mechanisms involving the piperidine ring.
Enzymes Catalyzing Pyridinium Metabolite Formation (e.g., CYP3A4, CYP3A5, CYP3A7)
Enzymatic Inhibition Profile by Reduced Haloperidol (e.g., CYP2D6 inhibition)
Reduced haloperidol has been shown to inhibit the activity of cytochrome P450 2D6 (CYP2D6). nih.govresearchgate.net In vitro studies using human liver microsomal preparations have investigated the inhibitory effects of haloperidol and its metabolites, including reduced haloperidol, on CYP2D6 activity, often using dextromethorphan (B48470) O-demethylation as a marker probe. nih.govresearchgate.netnih.gov
Research indicates that reduced haloperidol is a more potent inhibitor of CYP2D6 than its parent drug, haloperidol. nih.govresearchgate.netnih.gov Studies have determined apparent kinetic parameters for this inhibition. For instance, racemic reduced haloperidol competitively inhibited dextromethorphan O-demethylation with an estimated Kᵢ value of 0.24 µM. nih.govresearchgate.netnih.gov This value is substantially lower than the Kᵢ value reported for haloperidol (0.89 µM), indicating greater inhibitory potency. nih.govresearchgate.netnih.gov
Furthermore, the inhibition of CYP2D6 by reduced haloperidol is enantioselective. nih.govresearchgate.netnih.gov The physiologically occurring S(–)-enantiomer of reduced haloperidol is a more potent inhibitor of CYP2D6 compared to the R(+)-enantiomer. nih.govresearchgate.netnih.gov Estimated Kᵢ values for S(–)-reduced haloperidol and R(+)-reduced haloperidol were 0.11 µM and 1.1 µM, respectively. nih.govresearchgate.netnih.gov This demonstrates that the S(–)-enantiomer is approximately tenfold more potent in inhibiting CYP2D6 than the R(+)-enantiomer, and notably, about eightfold more potent than the parent drug, haloperidol. nih.gov
The following table summarizes key in vitro inhibition data for reduced haloperidol and related compounds on CYP2D6:
| Compound | Inhibition Type | Estimated Kᵢ (µM) | Notes | Source |
| Racemic Reduced Haloperidol | Competitive | 0.24 | Inhibits dextromethorphan O-demethylation | nih.govresearchgate.netnih.gov |
| S(–)-Reduced Haloperidol | Competitive | 0.11 | More potent than R(+)-enantiomer and haloperidol | nih.govresearchgate.netnih.gov |
| R(+)-Reduced Haloperidol | Competitive | 1.1 | Less potent than S(–)-enantiomer | nih.govresearchgate.netnih.gov |
| Haloperidol | Competitive | 0.89 | Less potent than racemic and S(–)-reduced haloperidol | nih.govresearchgate.netnih.gov |
| RHPTP | Competitive | 0.09 | Metabolite of reduced haloperidol | nih.govresearchgate.netnih.gov |
| HPP⁺ | Noncompetitive | 0.79 | Pyridinium metabolite of haloperidol | nih.govresearchgate.netnih.gov |
| CPHP | Competitive | 20.9 | N-dealkylated metabolite of haloperidol | nih.govresearchgate.netnih.gov |
| FBPA | None observed | N/A | N-dealkylated metabolite of haloperidol | nih.govresearchgate.netnih.gov |
Note: Kᵢ values represent the inhibitor concentration at which the enzyme activity is reduced by half under specific conditions. Lower Kᵢ values indicate more potent inhibition.
Further in vivo studies are needed to fully evaluate the clinical contribution of reduced haloperidol to drug interactions mediated by CYP2D6 inhibition. nih.gov
Pharmacological and Neurochemical Characterization of Reduced Haloperidol in Vitro and Animal Models
Receptor Binding Affinities and Selectivity
Reduced haloperidol (B65202) displays a receptor binding profile that differentiates it from haloperidol, notably in its affinities for dopamine (B1211576) D2 and sigma receptors.
Dopamine D2 Receptor Interactions
A key distinction in the pharmacological profile of reduced haloperidol compared to haloperidol is its significantly lower affinity for the dopamine D2 receptor. While haloperidol is a high-affinity D2 receptor antagonist with reported Ki values typically ranging from 0.89 nM to 2.8 nM, reduced haloperidol demonstrates substantially weaker binding, with Ki values reported between 31 nM and 239 nM caymanchem.comnih.gov. This represents an approximate 85-fold reduction in affinity for the D2 receptor relative to haloperidol nih.gov. Studies examining the enantiomers of reduced haloperidol similarly indicate a marked decrease in affinity for both D2 and D3 receptors when compared to haloperidol, although binding in the 100-200 nM range was still observed drugbank.com.
Sigma-1 Receptor Interactions
In contrast to its reduced affinity for D2 receptors, reduced haloperidol demonstrates potent binding to the sigma-1 receptor (S1R) caymanchem.comresearchgate.netresearchgate.net. Its affinity for the S1R is comparable to or only slightly less than that of haloperidol nih.govdrugbank.com. Reported Ki values for reduced haloperidol binding to S1R are in the low nanomolar range, including values such as 1.4 nM and 1-2 nM caymanchem.comdrugbank.com. This high affinity for S1R is considered a prominent feature of reduced haloperidol's pharmacological activity and is linked to some of its observed neurochemical effects researchgate.netresearchgate.net. Furthermore, in vitro studies using guinea pig brain homogenate and SH-SY5Y human neuroblastoma cells have indicated that reduced haloperidol can induce an irreversible blockade of sigma-1 receptors nih.gov.
Other Receptor Systems (e.g., Sigma-2 Receptor)
Reduced haloperidol also interacts with sigma-2 receptors (S2R). While its affinity for S2R is generally lower than for S1R, it falls within a range that suggests potential pharmacological relevance. Reported Ki values for reduced haloperidol binding to S2R include 8.2 nM and 32 nM drugbank.comacs.org. Both haloperidol and reduced haloperidol have been shown to bind with high affinity to both sigma-1 and sigma-2 sites and function as agonists at sigma-2 receptors in certain experimental contexts, such as promoting apoptosis in breast tumor cell lines aacrjournals.org. It is worth noting that the selectivity profile can exhibit variations between the enantiomers of reduced haloperidol drugbank.com.
Neurotransmitter Transporter Interactions
Studies have indicated that reduced haloperidol engages with neurotransmitter transporters, specifically those involved in the reuptake of monoamines.
Inhibition of Monoamine Reuptake Mechanisms (Norepinephrine, Dopamine, Serotonin)
In vitro investigations utilizing COS-7 cells engineered to express human transporters have demonstrated that reduced haloperidol inhibits the reuptake of norepinephrine (B1679862), dopamine, and serotonin (B10506) (5-HT) caymanchem.com. The reported Ki values for this inhibitory activity are in the low micromolar range: 21 μM for the norepinephrine transporter, 25 μM for the dopamine transporter, and 33 μM for the serotonin transporter caymanchem.com. Although these affinities are considerably lower than those observed for its receptor binding, they suggest a potential for modulating monoaminergic neurotransmission through interactions with transporters, particularly at higher concentrations. Research examining the impact of haloperidol metabolites on the uptake of biogenic amines in synaptosome preparations from mouse striatum and cortex revealed that reduced haloperidol was less potent in inhibiting dopamine and serotonin uptake compared to other metabolites such as haloperidol pyridinium (B92312) (HPP+) and haloperidol tetrahydropyridine (B1245486) (HPTP), but it showed greater activity than the parent compound, haloperidol nih.gov.
Impact on Neurotrophic Factor Secretion
Reduced haloperidol has been shown to stimulate the secretion of brain-derived neurotrophic factor (BDNF) from astrocytic glial cell lines caymanchem.comresearchgate.netresearchgate.net. This effect is mediated through the activation of the sigma-1 receptor researchgate.netresearchgate.net. Studies conducted with human astrocytic glial cells have demonstrated that reduced haloperidol promotes BDNF secretion, and this effect was blocked by the S1R antagonist BD1063 researchgate.net. These findings suggest that reduced haloperidol functions as a functionally selective S1R agonist to enhance the release of BDNF from astrocytes researchgate.net. The ability of reduced haloperidol to modulate neurotrophic factor secretion represents a significant aspect of its potential broader neurobiological actions researchgate.netresearchgate.net.
Stimulation of Brain-Derived Neurotrophic Factor (BDNF) Secretion from Astrocytic Glial Cells
Reduced haloperidol has been shown to facilitate brain-derived neurotrophic factor (BDNF) secretion from astrocytic glial cell lines in a sigma-1 receptor (S1R)-dependent manner researchgate.netresearchgate.netnih.gov. Glial cells play a crucial role in neuronal support, including the production and release of neurotrophins like BDNF researchgate.netnih.gov. Activation of the S1R has been linked to the attenuation of inflammatory stress-mediated brain injuries, potentially involving a BDNF-dependent mechanism researchgate.netnih.gov.
Studies using human astrocytic glial cells have demonstrated that while haloperidol, a high-affinity S1R ligand, was unable to facilitate BDNF release, reduced haloperidol (and another metabolite, haloperidol metabolite I) were found to stimulate BDNF secretion researchgate.netnih.gov. This effect was antagonized by the selective S1R antagonist BD1063, indicating its S1R dependence researchgate.netnih.gov. The S1R-mediated increase in extracellular mature BDNF occurred without affecting BDNF mRNA levels, suggesting an effect on secretion rather than synthesis researchgate.netnih.govnih.gov. Reduced haloperidol was found to be more potent in facilitating BDNF release than haloperidol metabolite I, consistent with its higher affinity for the S1R nih.gov.
In vitro Cell Culture Studies
In vitro studies have been instrumental in characterizing the effects of reduced haloperidol at the cellular level.
Effects on Astrocytic Glial Cells (e.g., BDNF secretion modulation)
As detailed in section 3.3.1, reduced haloperidol facilitates BDNF secretion from astrocytic glial cell lines through activation of the sigma-1 receptor researchgate.netresearchgate.netnih.gov. This has been observed in human astrocytic glial cells and mouse brain astrocytes researchgate.netnih.gov. The ability of reduced haloperidol to stimulate BDNF release from astrocytes highlights a potential neurotrophic role mediated by S1R activation researchgate.netnih.gov.
Neurotransmitter Transporter Functionality Studies in Recombinant Cell Lines (e.g., COS-7 cells)
Studies using recombinant cell lines, such as COS-7 cells transfected with human neurotransmitter transporters, have investigated the interaction of reduced haloperidol with monoamine transporters. Reduced haloperidol has been shown to inhibit the reuptake of norepinephrine, dopamine, and serotonin (5-HT) in COS-7 cells expressing the human transporters caymanchem.com.
Data from studies on the inhibitory potencies of haloperidol metabolites on human noradrenaline transporter (NAT), dopamine transporter (DAT), and serotonin transporter (SERT) in transfected COS-7 cells indicate that reduced haloperidol has inhibitory effects on all three transporters nih.gov.
| Compound | NAT Ki (µM) | DAT Ki (µM) | SERT Ki (µM) |
| Reduced Haloperidol | Similar to Haloperidol | Similar to Haloperidol | Less potent than other metabolites |
Note: Data is based on relative comparisons provided in the source nih.gov. Specific Ki values for reduced haloperidol were not explicitly stated in a comparable format in the provided snippets for all transporters.
Another study reported Ki values for reduced haloperidol's inhibition of norepinephrine, dopamine, and serotonin reuptake in COS-7 cells expressing human transporters as 21 µM, 25 µM, and 33 µM, respectively caymanchem.com.
In neuronal cultures, reduced haloperidol appeared to act as a non-transported inhibitor or very weak substrate of DAT and SERT nih.gov.
Animal Model Studies of Reduced Haloperidol Contributions
Animal models have been utilized to understand the in vivo effects of reduced haloperidol, particularly in the context of haloperidol's pharmacological actions.
Mechanistic Contributions to Haloperidol-Induced Catalepsy Models
Haloperidol, a dopamine D2 receptor antagonist, is known to induce catalepsy in animals, a state characterized by immobility and muscle rigidity, which serves as a model for extrapyramidal symptoms associated with antipsychotic drugs and aspects of Parkinson's disease nih.govtubitak.gov.trmeliordiscovery.commdpi.comneurofit.comscielo.br. While haloperidol's induction of catalepsy is primarily attributed to D2 receptor blockade, the role of its metabolites, including reduced haloperidol, in this effect has been investigated nih.govmdpi.comoup.com.
Studies on haloperidol-induced catalepsy models in rats and mice examine the effects of various compounds on the duration or expression of catalepsy tubitak.gov.trmdpi.comoup.comfrontiersin.orgnih.gov. While the provided search results extensively discuss haloperidol-induced catalepsy and factors that modulate it (such as D3 receptor antagonists, 5-HT2C receptor antagonists, and other psychoactive drugs), direct evidence specifically detailing the mechanistic contribution of reduced haloperidol itself to the induction or modulation of haloperidol-induced catalepsy in these models is limited within the provided snippets nih.govtubitak.gov.trmdpi.comoup.comfrontiersin.orgnih.govtubitak.gov.tr. The focus in these models is often on the effects of haloperidol or other compounds that may interact with dopaminergic or other systems involved in catalepsy nih.govtubitak.gov.trmdpi.comoup.comfrontiersin.orgnih.govtubitak.gov.tr.
However, reduced haloperidol is known to have a lower affinity for D2 receptors compared to haloperidol researchgate.netresearchgate.net, which are the primary mediators of haloperidol-induced catalepsy tubitak.gov.trmdpi.comdrugbank.com. This suggests that reduced haloperidol itself may contribute less to the direct D2 receptor blockade underlying catalepsy compared to the parent compound.
Neurochemical Effects on Amine Neurotransmitter Systems (e.g., uptake and release in synaptosomes)
The effects of haloperidol metabolites, including reduced haloperidol, on amine neurotransmitter systems have been studied using synaptosome preparations. Synaptosomes are isolated nerve terminals that retain many of the functional properties of synapses, allowing for the study of neurotransmitter uptake and release.
In synaptosome preparations from mouse striatum and cortex, haloperidol metabolites, including reduced haloperidol pyridinium (RHPP+), inhibited the presynaptic uptake of dopamine and serotonin nih.gov. RHPP+ was less active in inhibiting dopamine and serotonin uptake compared to other metabolites like haloperidol pyridinium (HPP+) and haloperidol tetrahydropyridine (HPTP), but it was more active than the parent compound, haloperidol nih.gov. This inhibition of uptake was reversible, suggesting interaction with transporters rather than irreversible cytotoxicity nih.gov.
Regarding neurotransmitter release, RHPP+ displayed little ability to release either dopamine or serotonin from synaptosomes nih.gov. This contrasts with the effects of other metabolites like HPP+ and HPTP, which were shown to release preloaded dopamine and serotonin, albeit with different potencies compared to MPP+ nih.gov.
These findings suggest that while reduced haloperidol metabolites can interact with dopamine and serotonin transporters to inhibit uptake, their capacity to induce the release of these neurotransmitters from synaptosomes is limited nih.gov.
Reduced haloperidol, also known as haloperidol metabolite II, is a chemical compound that has been investigated for its pharmacological properties, particularly in the context of pain modulation in animal models. Research in mice has provided insights into its effects on pain-related hypersensitivity.
Modulation of Pain-Related Hypersensitivity in Mouse Models
Studies in mouse models have explored the capacity of reduced haloperidol to modulate pain-related hypersensitivity, often referred to as allodynia. Mechanical hypersensitivity induced by intraplantar administration of capsaicin (B1668287) in mice is a commonly used model to study this phenomenon. nih.govnih.govresearchgate.net
Research indicates that subcutaneous administration of reduced haloperidol can dose-dependently reverse capsaicin-induced mechanical hypersensitivity in the hind paw of mice. nih.govnih.govresearchgate.net This effect is observed when stimulating the paw with a nonpainful punctate stimulus. nih.govnih.govresearchgate.net The potency of reduced haloperidol in producing these antiallodynic effects appears to correlate with its affinity for brain sigma-1 (σ1) receptors. nih.govnih.govresearchgate.net
Further investigation into the mechanism suggests that the antiallodynic activity of reduced haloperidol is dose-dependently prevented by the selective σ1 receptor agonist PRE-084, but not by naloxone, indicating the involvement of σ1 receptors and ruling out a role for the endogenous opioid system. nih.govnih.govresearchgate.net Additionally, dopamine receptor antagonism does not seem to be involved in these effects, as the D2/D3 receptor antagonist (-)-sulpiride, which lacks affinity for σ1 receptors, did not show antiallodynic effects in this model. nih.govnih.govresearchgate.net
Importantly, these studies have shown that reduced haloperidol produces antiallodynic effects against punctate mechanical stimuli but does not modify hind-paw withdrawal after a painful punctate mechanical stimulus in non-capsaicin-sensitized animals, suggesting a specific effect on hypersensitivity rather than general antinociception. nih.govnih.govresearchgate.net
Data from these studies highlight the potential of reduced haloperidol in modulating mechanical hypersensitivity in mouse models, primarily through its interaction with sigma-1 receptors.
Table 1: Summary of Reduced Haloperidol Effects on Mechanical Hypersensitivity in Capsaicin-Induced Mouse Model
| Treatment | Effect on Capsaicin-Induced Mechanical Hypersensitivity | Proposed Mechanism | Reference |
| Reduced Haloperidol | Dose-dependent reversal (Antiallodynic) | Sigma-1 receptor blockade | nih.govnih.govresearchgate.net |
| PRE-084 (σ1 agonist) | Prevents antiallodynic effect of reduced haloperidol | Sigma-1 receptor activation | nih.govnih.govresearchgate.net |
| Naloxone | No effect on antiallodynic effect | Not opioid system mediated | nih.govnih.govresearchgate.net |
| (-)-Sulpiride (D2/D3 antagonist) | No antiallodynic effect | Not dopamine receptor mediated | nih.govnih.govresearchgate.net |
This table summarizes key findings regarding the modulation of pain-related hypersensitivity by reduced haloperidol in mouse models, emphasizing the role of sigma-1 receptors.
Analytical Methodologies for Quantification of Reduced Haloperidol
High-Performance Liquid Chromatography (HPLC) Techniques
HPLC is a widely used technique for the separation and quantification of reduced haloperidol (B65202), often coupled with various detection methods to enhance sensitivity and selectivity.
HPLC with Coulometric Detection for Ultrasensitive Quantitation
High-performance liquid chromatography with coulometric detection has been described as an ultrasensitive method for the simultaneous quantitation of haloperidol and reduced haloperidol in plasma. nih.govnih.gov This method utilizes simple and rapid extraction and sample cleanup procedures that minimize interference from endogenous plasma constituents, allowing for full exploitation of the coulometric detector's sensitivity. nih.gov Detection limits as low as 20 pg/ml in plasma have been reported for both haloperidol and reduced haloperidol, with quantitation limits of 50 pg/ml. nih.gov Standard curves demonstrated linearity down to 50 pg/ml, with coefficients of variation below 7.0% at the limits of quantitation. nih.gov This approach has been successfully applied to monitor plasma levels in subjects for extended periods after haloperidol administration. nih.gov An improved sensitive assay using a coulometric detector for simultaneous determination in human plasma has also been developed, employing a reversed-phase C8 column and a mobile phase of phosphate (B84403) buffer, acetonitrile, and methanol. nih.gov The compounds are oxidized at a potential of +0.90 V. nih.gov The detection limit for this assay is reported as 50 ng/L using 1 mL of plasma, with an average interassay coefficient of variation of approximately 8% for concentrations between 1-40 micrograms/L. nih.gov
HPLC with Mass Spectrometry (MS) for Metabolite Identification and Quantitation
Liquid chromatography coupled with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the determination of haloperidol and its metabolites, including reduced haloperidol, in biological fluids like plasma and urine. nih.govnih.govcapes.gov.br A sensitive and accurate LC-electrospray MS method for determining haloperidol and reduced haloperidol in human plasma has been reported, utilizing chlorohaloperidol (B1222927) as an internal standard. nih.gov This method involved a multi-step extraction procedure from plasma. nih.gov Linearity was assessed in ranges of 0.1-50 ng/ml for haloperidol and 0.25-50 ng/ml for reduced haloperidol. nih.gov Recoveries were 58% for haloperidol and 70% for reduced haloperidol, with detection limits of 0.075 ng/ml and 0.100 ng/ml, respectively. nih.gov Correlation coefficients exceeded 0.999 for both compounds. nih.gov LC-MS offers increased selectivity by allowing the monitoring of multiple characteristic ions for confirmation. nih.gov Another LC-MS method for haloperidol and its metabolites in human plasma and urine utilized a polymer column enabling direct injection of crude biological samples without extensive pretreatment. nih.govcapes.gov.br Recoveries for reduced haloperidol spiked into plasma ranged from 46.8% to 50.2%, and in urine from 94.2% to 98.5%. nih.govcapes.gov.br This method showed good linearity for reduced haloperidol in the range of 15-800 ng/ml in both plasma and urine, with a detection limit of 10 ng/ml. nih.govcapes.gov.br The use of sonic spray ionization (SSI) as an interface for HPLC-MS-MS has been compared to atmospheric pressure chemical ionization (APCI) for analyzing haloperidol and its metabolites. acs.org HPLC-SSI-MS-MS demonstrated higher sensitivity, with sensitivities for reduced haloperidol being 30 times higher than with HPLC-APCI-MS-MS under the study conditions. acs.org
Development of Stereospecific HPLC Assays
Reduced haloperidol contains an asymmetric center and can exist as two enantiomers. nih.gov The enantiomeric composition of reduced haloperidol formed in vivo has been a subject of investigation. nih.gov Stereospecific chromatographic methods are necessary to analyze these enantiomers separately. An enantioselective chromatographic method using a chiral HPLC stationary phase has been developed. nih.gov This method can detect as little as 1% of either enantiomer in synthetic samples of reduced haloperidol enantiomers. nih.gov The development of an efficient and stereospecific synthesis of both (+)- and (-)-reduced haloperidol enantiomers from readily available materials has been a crucial step towards enabling enantiomeric analysis in biological samples. nih.gov Studies have indicated that the inhibition of CYP2D6 by reduced haloperidol is enantioselective, with the S(–)-enantiomer showing more potent inhibition than the R(+)-enantiomer, suggesting the importance of stereospecific analysis. nih.gov
Radioimmunoassay (RIA) Development and Validation for Reduced Haloperidol
Radioimmunoassay (RIA) has also been developed and applied for the quantification of haloperidol and reduced haloperidol. A radioimmunoassay procedure for haloperidol in biological fluids has been described, where the antiserum raised could not distinguish between haloperidol and its reduced metabolite but showed low cross-reactivity with chlorophenyl piperidine (B6355638). nih.gov Another radioimmunoassay for reduced haloperidol and haloperidol was developed using a derivatization-separation step before assay with an antibody co-specific for both compounds. tandfonline.comnih.gov This assay reportedly has a detection limit of less than 25 pg and shows no cross-reactivity to other metabolites. tandfonline.comnih.gov The intraassay coefficients of variation for reduced haloperidol and haloperidol were reported as 9.0% and 8.2%, respectively, and the interassay coefficients of variation were 9.0% and 10.6%, respectively, at concentrations of 5-10 ng/ml. tandfonline.comnih.gov This method allows for the analysis of a significant number of patient samples per day. tandfonline.com
Considerations for Sample Preparation and Stability in Biological Matrices
Effective sample preparation is critical for accurate quantification of reduced haloperidol in biological matrices due to the presence of endogenous components that can interfere with analysis. Various extraction techniques are employed, including liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.govnih.govnih.govresearchgate.netnih.gov For instance, methods involving extraction into organic solvent mixtures like hexane-isoamyl alcohol or pentane-isopropanol followed by back-extraction into acid have been described for plasma samples. nih.govnih.govnih.gov Solid phase extraction methods have also been used and examined for their potential to convert haloperidol to reduced haloperidol during the process. nih.gov Salt-assisted liquid-liquid microextraction is another technique used for cleaning plasma samples before LC-MS/MS analysis. euchembioj.comresearchgate.net
The stability of reduced haloperidol in biological matrices under different storage conditions is an important consideration for sample handling and analysis. Studies have investigated the stability of haloperidol and, in some cases, its metabolites in biological fluids like plasma and oral fluid. While specific detailed stability data for reduced haloperidol across various conditions can vary, general principles for antipsychotic stability in biological matrices highlight the influence of factors such as temperature, light exposure, and the presence of preservatives. mdpi.com For haloperidol itself, stability in oral fluid samples applied to dried saliva spots was observed for up to 28 days when stored at 4 °C, in the absence of light, and with a low ascorbic acid concentration. mdpi.com Maintaining samples at low temperatures (e.g., 0°C or -20°C) is generally recommended to minimize degradation and enzymatic activity, such as erythrocyte ketone reductase activity which could potentially interconvert haloperidol and reduced haloperidol. nih.goveuchembioj.comsci-hub.se Freeze-thaw cycles and short-term stability at room temperature or in autosamplers also need to be evaluated during method validation. euchembioj.comhilarispublisher.com
Stereochemical Aspects of Reduced Haloperidol
Chirality and Enantiomeric Purity in Synthesis and Biological Systems
Reduced haloperidol (B65202) (RHAL) is a known metabolite of haloperidol (HAL), identified in humans and various animal species. The metabolic conversion of haloperidol to reduced haloperidol introduces a chiral center, resulting in the formation of two enantiomeric forms nih.gov. These are the S-(-) and R-(+) enantiomers of reduced haloperidol researchgate.netnih.govnih.gov.
In vitro studies utilizing human cytosolic ketone reductases have demonstrated a highly stereospecific formation of S-(-)-reduced haloperidol from haloperidol, with enantiomeric purity exceeding 99% nih.gov. However, studies in patients receiving haloperidol have shown that the enantiomeric composition of reduced haloperidol excreted in urine is not exclusively the S-(-) enantiomer. In one study involving nine patients, only 73.2% ± 18.2% of the urinary reduced haloperidol was the S-(-) enantiomer, indicating that enzymes other than cytosolic ketone reductases contribute to the formation of the minor enantiomer in vivo nih.gov.
The synthesis of the enantiomers of reduced haloperidol with high optical purity has been achieved through efficient and stereospecific methods starting from commercially available materials nih.govnih.gov. Enantioselective chromatographic methods, such as using a chiral HPLC stationary phase, have been developed to determine the enantiomeric purity of synthetic samples, capable of detecting as little as 1% of either enantiomer nih.govacs.org.
Stereoselective Enzymatic Metabolism and Interconversion
The metabolism of haloperidol in humans involves several pathways, including reduction to reduced haloperidol and oxidative N-dealkylation to inactive metabolites. Reduced haloperidol can also be oxidized back to haloperidol nih.gov. This interconversion between haloperidol and reduced haloperidol occurs both in vivo and in vitro nih.govuq.edu.au.
Human cytosolic ketone reductases are primarily responsible for the stereospecific reduction of haloperidol to the S-(-) enantiomer of reduced haloperidol in vitro nih.gov. However, the presence of the R-(+) enantiomer in patients indicates that other enzymes are involved in its formation or the interconversion process in vivo nih.gov.
Studies have shown interindividual variability in the capacities for both the reduction of haloperidol to reduced haloperidol and the back-oxidation of reduced haloperidol to haloperidol nih.gov. The intrinsic clearances of the back-oxidation of reduced haloperidol, oxidative N-dealkylation, and pyridinium (B92312) formation are of similar magnitude, suggesting that the same enzyme system may be responsible for these reactions drugbank.com. Cytochrome P450 (CYP) enzymes, particularly CYP3A4, are involved in the metabolism of haloperidol and reduced haloperidol drugbank.com. Reduced haloperidol is a substrate of CYP3A4 drugbank.com.
Enantioselective Pharmacological Actions (e.g., Stereoselective Inhibition of CYP2D6)
The enantiomers of reduced haloperidol exhibit distinct pharmacological activities. One notable enantioselective action is the inhibition of cytochrome P450 2D6 (CYP2D6). CYP2D6 is an important enzyme involved in the metabolism of many drugs.
Studies have shown that reduced haloperidol is a more potent inhibitor of CYP2D6 than the parent drug haloperidol researchgate.netnih.govnih.gov. This inhibition is stereoselective, with the S-(-) enantiomer being significantly more potent than the R-(+) enantiomer researchgate.netnih.govnih.gov. The estimated Ki value for S-(-)-reduced haloperidol's inhibition of dextromethorphan (B48470) O-demethylation (a marker of CYP2D6 activity) was reported as 0.11 µM, while that of the R-(+) enantiomer was 1.1 µM researchgate.netnih.govnih.gov. This indicates that the S-(-) enantiomer is approximately 10 times more potent as a CYP2D6 inhibitor than the R-(+) enantiomer nih.gov. The physiologically occurring S-(-) enantiomer appears to be the more potent inhibitor of CYP2D6 researchgate.netnih.govnih.gov.
The enantiomers of reduced haloperidol also show differential affinities for other receptors, such as dopamine (B1211576) D2 and D3 receptors, and sigma S1 and S2 sites nih.gov. Both enantiomers have significantly lower affinity for D2 and D3 receptors compared to haloperidol nih.gov. However, they both possess potent and similar affinity for sigma S1 sites nih.gov. At sigma S2 sites, the S-(-) enantiomer displays slightly greater potency than the R-(+) enantiomer nih.gov.
The enantioselective inhibition of CYP2D6 by reduced haloperidol, particularly the S-(-) enantiomer, suggests that this metabolite could contribute to drug interactions when haloperidol is coadministered with other medications metabolized by CYP2D6 researchgate.netnih.govnih.gov. Patients with higher concentrations of S-(-)-reduced haloperidol may be more susceptible to CYP2D6-mediated drug interactions nih.gov.
Summary of CYP2D6 Inhibition by Reduced Haloperidol Enantiomers
| Compound | Ki (µM) (Dextromethorphan O-demethylation) | Relative Potency (vs R-(+)) |
| Racemic Reduced Haloperidol | 0.24 researchgate.netnih.govnih.gov | - |
| S-(-)-Reduced Haloperidol | 0.11 researchgate.netnih.govnih.gov | 10x more potent nih.gov |
| R-(+)-Reduced Haloperidol | 1.1 researchgate.netnih.govnih.gov | 1x |
| Haloperidol | 0.89 researchgate.netnih.govnih.gov | - |
Computational and Theoretical Studies of Reduced Haloperidol
Molecular Modeling and Docking Simulations for Receptor and Enzyme Interactions
Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand, such as reduced haloperidol (B65202), when bound to a receptor or enzyme, and to estimate the strength of the interaction (binding affinity). These methods rely on the three-dimensional structures of both the ligand and the target protein.
Studies involving haloperidol and its interactions with dopamine (B1211576) receptors, particularly D2 and D3 subtypes, have utilized molecular docking to understand binding modes and key interacting residues acs.orgchemrxiv.orgresearchgate.netnih.gov. While direct docking studies specifically focused solely on reduced haloperidol binding to various receptors are less extensively documented in the provided search results compared to the parent compound, the principles and methodologies applied to haloperidol are relevant. The presence of the hydroxyl group in reduced haloperidol, compared to the ketone in haloperidol, alters its chemical properties and can influence its interaction with binding sites.
For instance, studies on haloperidol binding to the dopamine D3 receptor have highlighted the importance of the hydroxyl group's orientation in its interaction with residues like Tyr365 and Thr369, enhancing binding to dopamine receptors acs.orgresearchgate.net. This suggests that the hydroxyl group in reduced haloperidol would also play a crucial role in its receptor interactions, potentially leading to different binding profiles compared to haloperidol.
Molecular docking can predict binding energies, providing an estimate of the affinity between reduced haloperidol and its potential targets, such as dopamine receptors or metabolic enzymes like CYP3A4 and CYP2D6, which are involved in its metabolism or back-oxidation mdpi.comnih.gov.
Research on the inhibition of CYP2D6 by haloperidol metabolites, including reduced haloperidol, has shown that reduced haloperidol competitively inhibits dextromethorphan (B48470) O-demethylation, a marker of CYP2D6 activity nih.govresearchgate.net. The inhibitory effect was found to be stereoselective, with the S(-)-enantiomer of reduced haloperidol being more potent than the R(+)-enantiomer nih.govresearchgate.net. While these studies primarily involved in vitro enzymatic assays, computational approaches like molecular docking could be used to explore the binding interactions of the different enantiomers of reduced haloperidol with the active site of CYP2D6 to explain the observed stereoselectivity and inhibitory potency.
Molecular modeling can also provide insights into the structural properties of reduced haloperidol, such as its molecular formula (C21H25ClFNO2) and predicted collision cross-section values, which are relevant for analytical techniques uni.lu.
Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation
Physiologically Based Pharmacokinetic (PBPK) modeling is a computational approach used to predict the absorption, distribution, metabolism, and elimination (ADME) of drugs and their metabolites within a biological system. PBPK models integrate physiological parameters (e.g., organ volumes, blood flows) with compound-specific parameters (e.g., permeability, protein binding, metabolic rates) to simulate concentration-time profiles in various tissues and fluids nih.govnih.govresearchgate.net.
PBPK models for haloperidol have been developed and evaluated to predict the pharmacokinetics of both the parent drug and its reduced metabolite in various populations, including healthy adults and specific patient groups mdpi.comnih.govnih.govresearchgate.net. These models are valuable for understanding the factors influencing the variability in haloperidol and reduced haloperidol exposure.
A PBPK model for haloperidol and its reduced metabolite has been developed to predict their pharmacokinetics after intravenous and oral administration nih.govnih.gov. This model was evaluated using observed pharmacokinetic data and was found to predict values in good agreement with reported data nih.govnih.gov. The model has also been used to predict drug-drug interactions, such as the effect of rifampicin (B610482) (a CYP3A4 inducer) on haloperidol exposure, and has been extended to predict pharmacokinetics in tuberculosis patients mdpi.comnih.govnih.gov.
PBPK models for reduced haloperidol have been developed and evaluated both as a parent compound and as a metabolite of haloperidol mdpi.comnih.gov. These models incorporate drug-dependent properties specific to reduced haloperidol mdpi.comnih.gov. The ability of these models to accurately predict the plasma concentration-time curves of reduced haloperidol after administration of either reduced haloperidol or haloperidol highlights their utility in characterizing the metabolic fate and disposition of this metabolite researchgate.net.
PBPK modeling allows for the prediction of the effects of physiological changes, disease states, and enzyme induction or inhibition on the pharmacokinetics of reduced haloperidol mdpi.comnih.gov. For example, PBPK models have been used to predict the impact of tuberculosis and its treatment on haloperidol pharmacokinetics, which would indirectly affect reduced haloperidol levels as well mdpi.comnih.gov.
Interactive Data Table: Predicted vs. Observed Reduced Haloperidol Plasma Concentrations (Illustrative Example based on Search Findings)
| Time Point (h) | Predicted Plasma Concentration (ng/mL) | Observed Plasma Concentration (ng/mL) |
| ... | ... | ... |
| ... | ... | ... |
Quantitative Structure-Activity Relationship (QSAR) Analysis for Structure-Function Relationships
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method used to build predictive models that relate the chemical structure of compounds to their biological activity or property mdpi.comresearchgate.net. QSAR models aim to identify structural features or physicochemical properties that are important for a particular activity, such as receptor binding affinity or enzyme inhibition potential.
While the provided search results discuss QSAR in the context of drug design and predicting toxicity or interactions with receptors like the D2 receptor for haloperidol derivatives, specific published QSAR studies focused solely on correlating the structure of reduced haloperidol with its biological activities or properties were not prominently found mdpi.comresearchgate.netresearchgate.neteuropa.eu.
However, the principles of QSAR are applicable to reduced haloperidol. By analyzing a series of related compounds, including reduced haloperidol and its analogs, QSAR models could be developed to explore how structural variations, particularly around the reduced ketone group and the introduced hydroxyl group, influence its interaction with biological targets or its metabolic fate.
For example, given that reduced haloperidol inhibits CYP2D6 with stereoselectivity nih.govresearchgate.net, QSAR analysis could be applied to a dataset of reduced haloperidol enantiomers and related compounds with known CYP2D6 inhibitory activity. Descriptors representing the 3D structure, electronic properties, and lipophilicity could be calculated for each molecule. A QSAR model could then be built to correlate these descriptors with the inhibitory potency (e.g., Ki or IC50 values), potentially revealing the structural features that contribute to the observed stereoselective inhibition.
Similarly, if sufficient data on the binding affinity of reduced haloperidol and its structural variants to specific receptors were available, QSAR models could be developed to elucidate the structural requirements for receptor binding.
QSAR analysis can help in identifying key molecular descriptors that are predictive of the activity or property of interest. This information can then be used to inform the design of novel compounds with potentially improved properties. Although direct QSAR studies on reduced haloperidol were not detailed in the search results, the methodology remains a relevant theoretical tool for exploring its structure-function relationships.
Future Directions in Reduced Haloperidol Research
Further Elucidation of Undiscovered or Minor Metabolic Pathways and Reactive Intermediates
While the primary metabolic pathways of haloperidol (B65202), including reduction to reduced haloperidol, glucuronidation, and oxidative N-dealkylation, are relatively well-established, further research is needed to fully elucidate minor pathways and the formation of reactive intermediates drugbank.comnih.govpharmgkb.org. Approximately 23% of haloperidol's biotransformation occurs via the reduction pathway, while glucuronidation accounts for a larger proportion (50-60%) drugbank.com. The remaining 20-30% is attributed to N-dealkylation and pyridinium (B92312) formation drugbank.com.
Studies have identified cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6, carbonyl reductase, and uridine (B1682114) di-phosphoglucose glucuronosyltransferase enzymes, as being involved in haloperidol's biotransformation drugbank.comnih.gov. CYP3A4 appears to be a major isoform responsible for haloperidol metabolism in humans drugbank.comnih.gov. Reduced haloperidol itself is also a substrate of CYP3A4 and an inhibitor of CYP2D6 nih.gov.
Research into minor metabolic pathways is important because even seemingly insignificant routes can lead to the formation of reactive intermediates that may contribute to toxicity or alter the pharmacological profile researchgate.net. For instance, haloperidol can be metabolized to HPP+ (haloperidol pyridinium), a potentially neurotoxic metabolite structurally related to MPTP, which is formed by CYP3A enzymes wikipedia.orgwikipedia.org. Studies have investigated the formation of pyridinium metabolites from both haloperidol and reduced haloperidol, with CYP3A4 identified as a major catalyst in human liver microsomes nih.gov.
Future studies should focus on identifying the specific enzymes and conditions that favor the formation of these minor metabolites and reactive intermediates. Advanced analytical techniques, such as high-resolution mass spectrometry, coupled with in vitro systems like human liver microsomes and recombinant enzymes, can be employed to detect and characterize these low-abundance species researchgate.net. Furthermore, investigating the potential for covalent binding of reactive intermediates to cellular macromolecules could provide insights into mechanisms of toxicity researchgate.net. Understanding these pathways in detail could help predict potential drug-drug interactions and identify individuals who may be at higher risk of adverse effects due to specific metabolic profiles.
Comprehensive Enantiomer-Specific Pharmacological Profiling and Mechanistic Characterization
Reduced haloperidol contains a chiral center created during the reduction of the parent drug's ketone group, resulting in two enantiomers, (R)-(+)-reduced haloperidol and (S)-(-)-reduced haloperidol tandfonline.com. Research has indicated that these enantiomers may exhibit different pharmacological activities and metabolic profiles tandfonline.comnih.govnih.gov.
In vitro studies have shown that cytosolic human ketone reductases primarily catalyze the stereospecific formation of the S-(-) enantiomer of reduced haloperidol uq.edu.au. However, in patients, the proportion of the S-(-) enantiomer excreted in urine is lower (around 73.2% ± 18.2%), suggesting the involvement of other enzymes in the formation of the minor enantiomer uq.edu.au.
Studies evaluating the affinity of reduced haloperidol enantiomers for various receptors have shown differences. For example, both enantiomers show significantly decreased affinity for dopamine (B1211576) D2 and D3 receptors compared to haloperidol, but potent and equal affinity for sigma S1 receptors nih.gov. At sigma S2 sites, (S)-(-)-reduced haloperidol appears slightly more potent than the (R)-(+) enantiomer nih.gov.
Furthermore, the enantiomers of reduced haloperidol have shown stereoselective inhibition of CYP2D6, with the S-(-) enantiomer being more potent than the R-(+) enantiomer tandfonline.comnih.govresearchgate.net. The estimated Ki value for S-(-)-reduced haloperidol's inhibition of CYP2D6 was reported to be significantly lower than that of the R-(+) enantiomer nih.govresearchgate.net.
Here is a table summarizing some reported binding affinities (Ki values) for haloperidol and reduced haloperidol enantiomers at certain receptors:
| Compound | Target Receptor | Ki (nM) | Reference |
| Haloperidol | D2 | Potent | nih.gov |
| (+)-Reduced Haloperidol | D2 | Lower | nih.gov |
| (-)-Reduced Haloperidol | D2 | Lower | nih.gov |
| Haloperidol | S1R | 0.33 | nih.gov |
| (+)-Reduced Haloperidol | S1R | 1-2 | nih.gov |
| (-)-Reduced Haloperidol | S1R | 1-2 | nih.gov |
| Haloperidol | S2R | 26 | nih.gov |
| (R)-(+)-Reduced Haloperidol | S2R | 31 | nih.gov |
| (S)-(-)-Reduced Haloperidol | S2R | 8.2 | nih.gov |
Note: "Potent" and "Lower" indicate relative affinities as described in the source, without specific Ki values provided in the snippet.
Development and Application of Advanced in vitro and ex vivo Models for Mechanistic Investigations
Advanced in vitro and ex vivo models are essential tools for dissecting the complex mechanisms underlying the biological effects of reduced haloperidol and its interaction with the parent drug. While traditional cell-based assays and animal models have provided valuable insights, novel approaches can offer greater precision and relevance to human physiology nih.govacs.org.
Future research should focus on developing and applying models that can better replicate the in vivo environment and allow for detailed mechanistic studies. This includes:
Complex co-culture systems: Utilizing co-cultures of relevant cell types, such as neurons, glial cells (astrocytes, microglia), and endothelial cells (to model the blood-brain barrier), can provide a more integrated understanding of reduced haloperidol's effects on neural circuits and neuroinflammation nih.gov.
Organotypic slice cultures: These ex vivo models maintain the tissue architecture and cellular interactions of the brain, allowing for the study of drug effects on neuronal networks and myelination in a more physiologically relevant context than dissociated cell cultures nih.gov. Studies using organotypic cerebellar slices have been used to investigate the effects of haloperidol on demyelination nih.gov.
Induced pluripotent stem cell (iPSC)-derived models: Differentiating iPSCs from individuals with specific genetic polymorphisms related to drug metabolism or response can create personalized in vitro models to study inter-individual variability in reduced haloperidol pharmacology frontiersin.org.
Advanced microfluidic systems (organ-on-a-chip): These systems can mimic the function of specific organs or multi-organ interactions, offering a controlled environment to study reduced haloperidol absorption, metabolism, distribution, and excretion, as well as its effects on target tissues acs.org. An ex vivo locust brain model has been evaluated for studying blood-brain barrier permeability, efflux, and drug metabolism, showing correlation with mammalian data for several drugs including haloperidol acs.org.
Genetically engineered animal models: Developing animal models with specific genetic modifications in drug-metabolizing enzymes or receptor targets can help to isolate the effects of reduced haloperidol and its enantiomers and to study their impact on behavior and neurochemistry frontiersin.org.
Applying these advanced models will enable researchers to conduct more detailed investigations into the cellular and molecular mechanisms of reduced haloperidol action, its interaction with haloperidol, and its potential role in therapeutic response and adverse effects. This could involve studying receptor binding kinetics, intracellular signaling cascades, effects on gene and protein expression, and impact on neuronal activity and plasticity.
Integration of Systems Biology and Omics Data for a Holistic Understanding of its Biological Impact
A comprehensive understanding of reduced haloperidol's biological impact requires integrating data from multiple levels of biological organization. Systems biology approaches, combined with various omics technologies (genomics, transcriptomics, proteomics, metabolomics), can provide a holistic view of how reduced haloperidol affects cellular pathways and networks frontiersin.orgmdpi.com.
Future research should leverage these technologies to:
Identify genetic determinants of reduced haloperidol formation and activity: Genome-wide association studies (GWAS) and other genomic approaches can identify genetic polymorphisms that influence the activity of enzymes responsible for haloperidol reduction and reduced haloperidol metabolism, as well as genetic variations in receptor targets that interact with RHAL frontiersin.org.
Analyze transcriptomic and proteomic changes: Studying changes in gene and protein expression profiles in response to reduced haloperidol exposure in relevant cell or tissue models can reveal affected pathways and biological processes frontiersin.org.
Perform metabolomic profiling: Analyzing the complete set of metabolites in biological samples can provide insights into the metabolic pathways influenced by reduced haloperidol and identify potential biomarkers of its effects nih.gov. Metabolomic studies have been used to investigate the impact of chronic haloperidol administration on sphingolipid metabolism nih.gov.
Integrate multi-omics data: Combining data from different omics layers using bioinformatics and computational modeling can build comprehensive networks and pathways affected by reduced haloperidol, providing a systems-level understanding of its biological impact frontiersin.orgmdpi.com. This integration can help to connect genetic variations to changes in gene expression, protein levels, and metabolic profiles, ultimately linking them to observed phenotypes mdpi.com.
Design and Synthesis of Novel Chemical Probes and Analogs for Targeted Research
The design and synthesis of novel chemical probes and analogs of reduced haloperidol are essential for targeted research aimed at dissecting its specific interactions and developing potentially more selective therapeutic agents.
Future directions in this area include:
Synthesis of enantiomerically pure reduced haloperidol and analogs: Access to pure (R)-(+) and (S)-(-) enantiomers of reduced haloperidol and their modified versions is critical for conducting rigorous enantiomer-specific pharmacological and mechanistic studies nih.gov.
Design of selective probes for RHAL targets: Developing fluorescent or radiolabeled probes based on the reduced haloperidol structure can facilitate the visualization and quantification of its binding to specific receptors or enzymes in biological samples and living systems nih.govsnmjournals.org.
Synthesis of metabolically stable analogs: Designing analogs of reduced haloperidol that are less susceptible to oxidation back to haloperidol or further metabolism can help to isolate the effects of RHAL itself and evaluate its intrinsic pharmacological properties nih.govacs.org. A difluorinated analog of reduced haloperidol has been synthesized with the aim of minimizing oxidation, and it showed high affinity for the sigma-1 receptor and facilitated BDNF release from astrocytes nih.govacs.org. This analog was confirmed not to be oxidized back to the corresponding haloperidol analog in liver microsomes acs.org.
The rational design and synthesis of these chemical tools, guided by structural information and pharmacological data, will enable researchers to probe the biological roles of reduced haloperidol with greater specificity and to explore the therapeutic potential of related compounds with improved profiles.
Q & A
Basic: What are the primary metabolic pathways of haloperidol leading to reduced haloperidol, and what enzymes are involved?
Haloperidol undergoes extensive hepatic metabolism via three main pathways:
- Reduction : The butyrophenone carbonyl group is reduced to form reduced haloperidol (RHAL) via carbonyl reductase .
- Oxidation : CYP3A4-mediated N-dealkylation produces inactive metabolites (e.g., fluorophenylcarbonic acids) .
- Glucuronidation : Uridine diphosphate glucuronosyltransferases (UGTs) conjugate haloperidol for excretion .
RHAL formation accounts for ~30% of haloperidol metabolism. Notably, RHAL can be reoxidized back to haloperidol via CYP3A4/2D6, creating a metabolic loop . Methodologically, human liver microsomes and recombinant CYP isoforms (e.g., 3A4, 2D6) are used to quantify enzyme contributions .
Basic: How can researchers analytically distinguish haloperidol from reduced haloperidol in pharmacokinetic studies?
Chromatographic separation is critical:
- GC/MS : Underivatized haloperidol and RHAL are resolved using capillary columns (e.g., DB-5), with detection limits of ~10 pg .
- HPLC/LC-MS : Hypersil BDS C18 columns (100 × 4.0 mm, 3 µm) achieve baseline separation of haloperidol, RHAL, and degradants. Chemometric-assisted methods (e.g., mixture I-optimal design) optimize resolution for complex matrices .
- Zeta Potential/Particle Size : For nanoformulations, dynamic light scattering (DLS) differentiates haloperidol nanocrystals from RHAL-containing systems .
Advanced: What experimental strategies resolve contradictory data on reduced haloperidol’s pharmacological activity and clinical relevance?
Conflicting reports on RHAL’s activity (e.g., reoxidation potential, CYP2D6 inhibition) require:
- Stereoselective Analysis : RHAL exists as R(+)- and S(−)-enantiomers. S(−)-RHAL exhibits 10× stronger CYP2D6 inhibition (Ki = 0.11 µM vs. 1.1 µM for R(+)-RHAL) . Enantiomer-specific assays (chiral columns) clarify these disparities.
- Longitudinal Plasma Monitoring : Studies correlating RHAL/haloperidol ratios with treatment response (e.g., nonresponders show elevated RHAL ratios) should use LC-MS/MS for high sensitivity .
- In Vitro/In Vivo Bridging : Human astrocyte models (e.g., CCF-STTG1 cells) assess RHAL’s sigma-1 receptor-mediated BDNF secretion, which may offset its lack of D2 antagonism .
Advanced: How do researchers model the pharmacokinetic interplay between haloperidol and reduced haloperidol in brain tissue?
Postmortem brain studies reveal:
- Persistence : Haloperidol’s brain elimination half-life is ~1 week, with RHAL detected at lower concentrations (e.g., 8.9–226.7 ng/g in striatal regions) .
- Compartmental Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to estimate back-oxidation rates (RHAL → haloperidol) and CYP3A4/2D6 contributions .
- Microdialysis in Rodents : Coupled with LC-MS, this quantifies extracellular haloperidol/RHAL ratios in real time under stress or drug interactions (e.g., lithium coadministration) .
Advanced: What methodologies identify neurotoxic metabolites derived from reduced haloperidol?
RHAL’s oxidation generates pyridinium metabolites (e.g., RHPP+), linked to neurotoxicity via MPTP-like mechanisms:
- Radioligand Binding Assays : Measure RHPP+ affinity for mitochondrial complexes in SH-SY5Y cells .
- In Situ ELISA : Quantify RHAL-induced BDNF secretion in astrocytic models to assess compensatory neuroprotection .
- Metabolite Trapping : Incubate RHAL with recombinant CYP3A4/NADPH-P450 reductase and glutathione (GSH) to detect reactive intermediates .
Basic: How do researchers design in vitro studies to evaluate reduced haloperidol’s enzyme inhibition kinetics?
Key steps include:
- Microsomal Incubations : Human liver microsomes + dextromethorphan (CYP2D6 probe) ± RHAL. Measure dextrorphan formation via LC-MS .
- Ki Determination : Nonlinear regression (e.g., GraphPad Prism) fits data to competitive inhibition models. RHAL’s Ki for CYP2D6 is 0.24 µM (racemic) .
- Time-Dependent Inhibition : Preincubate RHAL with NADPH to assess mechanism-based inactivation .
Advanced: How can factorial design optimize formulations containing reduced haloperidol for preclinical testing?
A 3² factorial design (e.g., Design Expert®) evaluates:
- Variables : Polymer:drug (X1) and surfactant:drug (X2) ratios .
- Responses : Particle size (nm), zeta potential (mV), and drug release (% at 24h).
- Validation : ANOVA identifies significant factors (e.g., X1 dominates particle size; X2 modulates zeta potential) .
Advanced: What in vivo models elucidate reduced haloperidol’s behavioral effects independent of haloperidol?
- Conditioned Locomotion : Rats administered RHAL (0.05–0.15 mg/kg) show dose-dependent activity changes (e.g., reduced context processing vs. conditioning effects) .
- Progressive Ratio Schedules : Compare RHAL’s α (reward sensitivity) and κ (post-reinforcement pauses) parameters against D1/D2 antagonists (e.g., SKF-83566) .
- T-Maze Reversal : Co-administer RHAL with adenosine A2A antagonists (e.g., MSX-3) to dissect D2-independent pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
